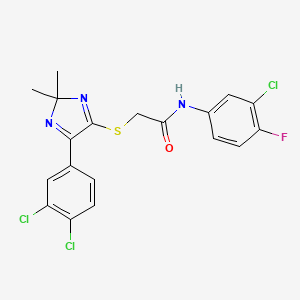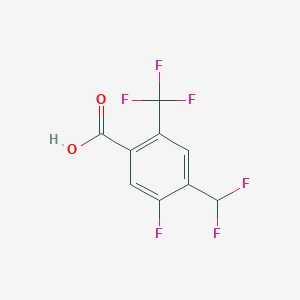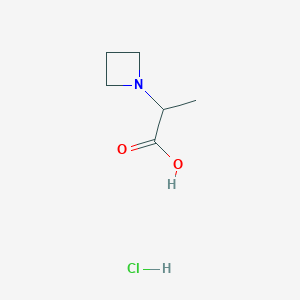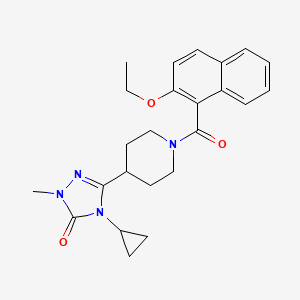
N-(3-chloro-4-fluorophenyl)-2-((5-(3,4-dichlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-(3-chloro-4-fluorophenyl)-2-((5-(3,4-dichlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)acetamide" is a complex organic molecule that may have potential applications in the field of pesticides, similar to other N-derivatives of phenoxyacetamide compounds. These types of compounds have been characterized by their crystal structures and are of interest due to their potential pesticidal properties .
Synthesis Analysis
While the specific synthesis of "N-(3-chloro-4-fluorophenyl)-2-((5-(3,4-dichlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)acetamide" is not detailed in the provided papers, similar compounds have been synthesized through reactions involving halogenated anilines and acyl chlorides or similar acylating agents. For example, the synthesis of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was achieved by reacting 2,6-dichloro-4-trifloromethylaniline with POCl3 in acetate . This suggests that a similar approach could be used for the synthesis of the compound , involving the appropriate halogenated aniline and acylating agent.
Molecular Structure Analysis
The molecular structure of related N-derivatives has been determined using various spectroscopic methods such as NMR and IR, as well as X-ray diffraction analysis. These methods provide detailed information about the molecular geometry, electronic structure, and intermolecular interactions. For instance, compounds with similar structures have been found to be isostructural with 'V' shaped angles between aromatic planes and exhibit a variety of intermolecular interactions, including hydrogen bonds and halogen interactions, which contribute to the stability and properties of the crystal structure .
Chemical Reactions Analysis
The chemical reactivity of such compounds typically involves interactions at the functional groups present in the molecule. The presence of halogens suggests potential for nucleophilic substitution reactions, while the acetamide group could be involved in hydrolysis or condensation reactions. The specific reactivity patterns would depend on the substituents and the overall electronic structure of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of halogens and the acetamide group can influence the compound's polarity, solubility, melting point, and stability. X-ray powder diffraction data of similar N-derivatives provide insights into the solid-state properties, such as unit-cell parameters and crystal packing, which are essential for understanding the material's behavior in a solid form . The crystal data of related compounds, including space group, cell dimensions, and Z-value, are indicative of the compound's crystalline nature and can be used to predict the properties of the compound .
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of derivatives related to the compound involves intricate chemical reactions aiming to explore its potential biological activities. For instance, a study detailed the synthesis of novel derivatives by reacting pyrazole with various substituted N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamides, which were then evaluated for anti-inflammatory activity. Among these, some showed significant anti-inflammatory activity, highlighting the compound's therapeutic potential (Sunder & Maleraju, 2013).
Antimicrobial Activity
Research into the antimicrobial properties of derivatives of N-(3-chloro-4-fluorophenyl)-2-((5-(3,4-dichlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)acetamide has shown promising results. For example, the synthesis and biological evaluation of sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide demonstrated antimicrobial activity against various strains, suggesting the compound's usefulness in developing new antimicrobial agents (Badiger et al., 2013).
Anticancer Activity
The compound and its derivatives have also been investigated for their anticancer potential. For instance, derivatives synthesized by reacting 4,5-dimethyl-1-(phenylamino)-1H-imidazole-2(3H)-thione derivatives with some 2-chloro-N-(thiazol-2-yl)acetamide compounds showed reasonable anticancer activity against melanoma-type cell lines, indicating the compound's potential as a lead for anticancer drug development (Duran & Demirayak, 2012).
Other Biological Activities
Further investigations into the compound's derivatives have revealed a variety of biological activities. For example, novel N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were synthesized and showed high selectivity and potential anticancer activity against A549 human lung adenocarcinoma cells, underscoring the compound's versatility in medicinal chemistry applications (Evren et al., 2019).
Mechanism of Action
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[5-(3,4-dichlorophenyl)-2,2-dimethylimidazol-4-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl3FN3OS/c1-19(2)25-17(10-3-5-12(20)13(21)7-10)18(26-19)28-9-16(27)24-11-4-6-15(23)14(22)8-11/h3-8H,9H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWVUBUJGOINKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(C(=N1)SCC(=O)NC2=CC(=C(C=C2)F)Cl)C3=CC(=C(C=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl3FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-2-((5-(3,4-dichlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide](/img/structure/B3011605.png)
![7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-[4-(propan-2-yl)phenyl]-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3011606.png)

![3-allyl-6-ethyl-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3011608.png)

![N-[1-[(1-Methylbenzimidazol-2-yl)methyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B3011612.png)
![7-(1-(4-Fluorophenoxy)ethyl)(1,2,4)triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3011614.png)
![6-(1H-pyrazol-1-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B3011617.png)

![N-(2-methoxyphenyl)-2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B3011621.png)
![N-(4-methoxyphenethyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B3011622.png)
![2-(2-Fluorophenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B3011624.png)
![3-[[3-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid](/img/structure/B3011625.png)
![N-(2-fluorophenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B3011626.png)